![molecular formula C23H16FN3O5S2 B2597679 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-fluorophenylsulfonamido)benzamide CAS No. 898466-40-5](/img/structure/B2597679.png)
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-fluorophenylsulfonamido)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-fluorophenylsulfonamido)benzamide is a useful research compound. Its molecular formula is C23H16FN3O5S2 and its molecular weight is 497.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimalarial and COVID-19 Drug Potential
- Research has shown that derivatives of N-(phenylsulfonyl)acetamide, which share structural similarities with the compound , exhibit significant antimalarial activity. These compounds have been investigated for their potential as COVID-19 drugs through computational calculations and molecular docking studies. The study highlighted their good ADMET properties and lack of cytotoxicity at effective concentrations, with one derivative demonstrating outstanding antimalarial activity due to the presence of a quinoxaline moiety (Asmaa M. Fahim, Eman H. I. Ismael, 2021).
PI3K/mTOR Inhibition for Cancer Therapy
- A specific derivative, identified for its in vitro and in vivo efficacy as an inhibitor of PI3Kα and mTOR, was studied to enhance metabolic stability and reduce metabolic deacetylation. This research is crucial for the development of more stable and effective cancer therapeutics (Markian M Stec et al., 2011).
Cardiac Electrophysiological Activity
- N-substituted imidazolylbenzamides or benzene-sulfonamides have been synthesized and assessed for their cardiac electrophysiological activity, showing promise as selective class III agents for arrhythmia treatment (T. K. Morgan et al., 1990).
Antimicrobial Applications
- Novel derivatives comprising fluorobenzothiazole and sulphonamido thiazole were synthesized and screened for antimicrobial activity, indicating potent biodynamic agents against various microbial strains. This research suggests potential applications in developing new antimicrobial drugs (V. Jagtap et al., 2010).
Antiproliferative Activities
- A study on pyrazole-sulfonamide derivatives, synthesized from a similar benzamide compound, evaluated their antiproliferative activities against cancer cell lines, demonstrating promising results for further anticancer drug development (Samet Mert et al., 2014).
Thiol-Specific Fluorogenic Reagent
- The development of a more reactive thiol-specific fluorogenic reagent for biological and chemical assays showcases the versatility of fluorinated benzamide derivatives in analytical chemistry (T. Toyo’oka et al., 1989).
Fluoroalkylative Aryl Migration
- Research involving fluorinated sulfinate salts derived from benzo[d]thiazol-2-yl sulfones explores their use in synthetic chemistry, demonstrating their potential in creating novel organic compounds through fluoroalkylation and aryl migration processes (Zhengbiao He et al., 2015).
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(4-fluorophenyl)sulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN3O5S2/c24-16-5-7-18(8-6-16)34(29,30)27-17-3-1-2-15(10-17)22(28)26-23-25-19(12-33-23)14-4-9-20-21(11-14)32-13-31-20/h1-12,27H,13H2,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILIKLCUKNBMRDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)NS(=O)(=O)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(2-Fluoro-phenyl)-4-p-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2597599.png)
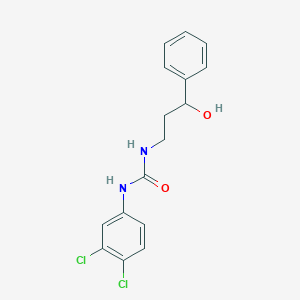
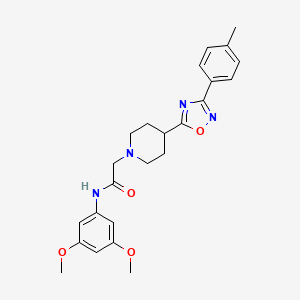
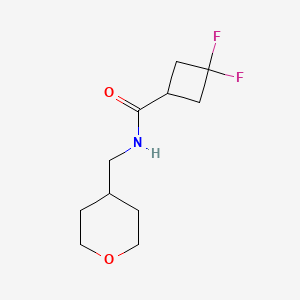
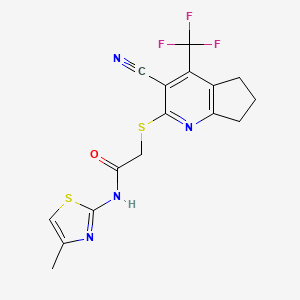


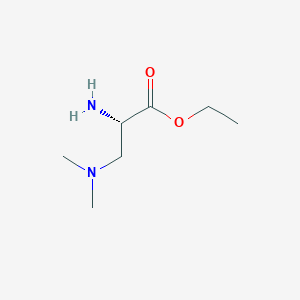
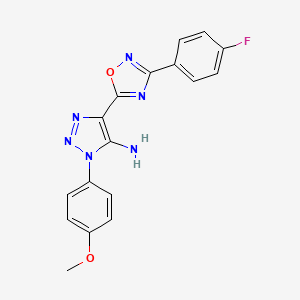
![N-(1-cyanocyclobutyl)-N-methyl-4-[(phenylcarbamoyl)amino]benzamide](/img/structure/B2597612.png)
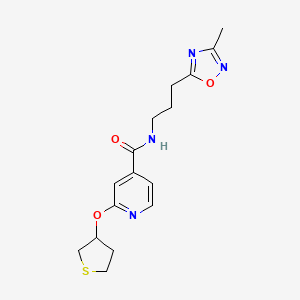
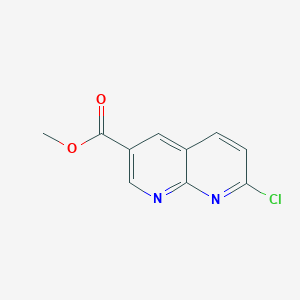
![(E)-4-(Dimethylamino)-N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)but-2-enamide](/img/structure/B2597616.png)
![3-({4-[2-(2-Fluorophenoxy)ethyl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B2597619.png)
